
3-(4,5-Dichloro-3-indolyl)propanoic Acid
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Overview
Description
3-(4,5-Dichloro-3-indolyl)propanoic Acid is a chlorinated indole derivative characterized by a propanoic acid side chain attached to a 4,5-dichloro-substituted indole ring. The dichloro substituents likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs, which may influence bioavailability and receptor interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dichloro-3-indolyl)propanoic Acid typically involves the reaction of 4,5-dichloroindole with a suitable propanoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where 4,5-dichloroindole is reacted with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dichloro-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-(4,5-Dichloro-3-indolyl)propanoic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,5-Dichloro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to undergo redox reactions can contribute to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among 3-(4,5-Dichloro-3-indolyl)propanoic Acid and related compounds:
Chemical Reactivity and Stability
- In contrast, the dichloro substituents in the target compound balance electron withdrawal with steric effects.
- Ester vs. Acid Forms: Ethyl 3-(5-Bromo-3-indolyl)propanoate () serves as a prodrug, with ester hydrolysis releasing the active acid. The target compound’s free acid group may facilitate direct receptor binding.
- Halogenation Patterns : The tetrachloro-isoindol derivative () highlights how additional chlorine atoms and fused ring systems can drastically alter physicochemical properties and binding affinities compared to simpler indole derivatives.
Biological Activity
3-(4,5-Dichloro-3-indolyl)propanoic acid (DIPA) is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and plant growth regulation. This article synthesizes current research findings on DIPA's biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy with other compounds.
Chemical Structure and Properties
DIPA is an indole derivative characterized by the presence of dichloro substituents at the 4 and 5 positions of the indole ring. Its structure can be represented as follows:
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of DIPA. It has been shown to exhibit significant antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress. One study demonstrated that DIPA could reduce reactive oxygen species (ROS) levels and lipid peroxidation in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Neuroprotective Effects of DIPA
Study | Cell Line | Treatment Concentration | Key Findings |
---|---|---|---|
SH-SY5Y | 50-150 µM | Reduced ROS and lipid peroxidation | |
Primary Neurons | 100 µM | Prevented Aβ-induced cell death | |
PC12 | 200 µM | Inhibited lipid peroxidation |
2. Auxin-like Activity
DIPA has been studied for its auxin-like properties in plants. It was found to promote coleoptile elongation in Avena sativa (oat), indicating its role as a plant growth regulator. The (S)-enantiomer displayed weak auxin activity while the (R)-enantiomer exhibited significant antiauxin activity, which could be leveraged for agricultural applications .
Table 2: Auxin Activity of DIPA Enantiomers
Enantiomer | Activity Type | Observed Effect |
---|---|---|
(S)-DIPA | Auxin | Weak elongation |
(R)-DIPA | Antiauxin | Inhibition of growth |
The biological activities of DIPA are primarily attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : DIPA acts as a free radical scavenger, reducing oxidative stress by enhancing cellular antioxidant defenses.
- Inflammatory Response Modulation : It inhibits pro-inflammatory cytokines, contributing to its neuroprotective effects .
- Plant Growth Regulation : By mimicking natural auxins, DIPA influences plant growth patterns and responses to environmental stimuli.
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of DIPA in both neurological and agricultural contexts:
- In a neuroprotection study , DIPA administration significantly improved cognitive functions in rodent models exposed to neurotoxic agents, highlighting its potential for treating neurodegenerative disorders.
- A field trial assessing DIPA's effects on crop yield showed enhanced growth rates and resistance to environmental stressors in treated plants compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4,5-Dichloro-3-indolyl)propanoic Acid, and how can purity be validated?
The synthesis typically involves condensation reactions under reflux conditions using acetic acid as a solvent and sodium acetate as a catalyst. For example, analogous indole-propanoic acid derivatives are synthesized via refluxing 3-formylindole intermediates with thiazolidinone derivatives for 2.5–3 hours, followed by precipitation and recrystallization . Purity validation employs HPLC (high-performance liquid chromatography) with UV detection and NMR spectroscopy to confirm structural integrity. Mass spectrometry (MS) further verifies molecular weight and isotopic patterns .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the indole ring substitution pattern and propanoic acid linkage (e.g., 1H and 13C NMR).
- High-resolution mass spectrometry (HRMS) : For exact mass determination and isotopic distribution matching.
- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound?
- Anti-inflammatory activity : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA .
- Receptor binding : Radiolabeled analogs like [3H]PSB-12150 enable competitive binding assays for G protein-coupled receptors (e.g., GPR17). Include cold saturation experiments to determine Kd and Bmax values .
- Metabolic stability : Incubate the compound with hepatocytes and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .
Q. What strategies resolve contradictions in receptor binding affinity data for this compound?
Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations) or receptor isoform specificity. To address this:
- Perform parallel assays using standardized protocols (e.g., Tris-HCl buffer, pH 7.4, 1 mM Mg2+) .
- Validate receptor expression levels in cell lines via RT-PCR or Western blotting.
- Use orthogonal methods (e.g., functional cAMP assays) to confirm binding data .
Q. How does the dichloroindolyl moiety influence the compound’s metabolic stability in preclinical models?
The electron-withdrawing chlorine atoms may reduce oxidative metabolism by cytochrome P450 enzymes. To test this:
- Compare half-life (t1/2) in liver microsomes with non-chlorinated analogs.
- Identify metabolites using hepatocyte incubations and LC-HRMS. β-oxidation or α-oxidation of the propanoic acid side chain is common in related compounds, producing shorter-chain metabolites .
Q. What methodologies assess the compound’s potential cytotoxicity in in vitro models?
- MTT assay : Measure cell viability in cancer (e.g., HCT-116 colon carcinoma) and normal cell lines (e.g., HEK-293).
- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates.
- Reactive oxygen species (ROS) detection : Use fluorescent probes like DCFH-DA in stressed cell models .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Synthesize analogs with modified indole substituents (e.g., methoxy, nitro groups) or propanoic acid chain lengths.
- Test binding affinity across receptor panels (e.g., GPCRs, nuclear receptors) to identify off-target effects.
- Computational docking (e.g., AutoDock Vina) predicts interactions with binding pockets, guiding rational design .
Q. Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value/Method | Reference |
---|---|---|
Molecular Weight | 300.13 g/mol (calculated) | |
LogP (lipophilicity) | ~2.8 (predicted via ChemAxon) | |
Solubility (PBS, pH 7.4) | 0.5 mg/mL (experimental) |
Table 2: Common In Vitro Assay Conditions for Bioactivity Screening
Assay Type | Conditions | Endpoint |
---|---|---|
GPR17 Binding | 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4 | Ki (nM) |
Anti-inflammatory | LPS (1 µg/mL), 24 h incubation | TNF-α inhibition |
Metabolic Stability | Human hepatocytes, 1 µM compound | t1/2 (min) |
Properties
Molecular Formula |
C11H9Cl2NO2 |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
3-(4,5-dichloro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-2-3-8-10(11(7)13)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI Key |
VLRVBUSTZXFOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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